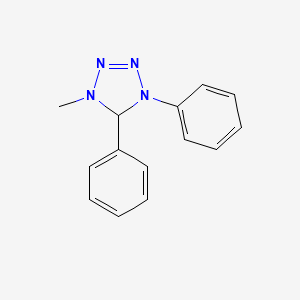
1-Methyl-4,5-diphenyl-4,5-dihydro-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4,5-diphenyl-4,5-dihydro-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This specific compound is notable for its unique structure, which includes a methyl group and two phenyl groups attached to the tetrazole ring.
Méthodes De Préparation
The synthesis of 1-Methyl-4,5-diphenyl-4,5-dihydro-1H-tetrazole typically involves the cycloaddition of organic nitriles with sodium azide under specific conditions. One common method involves the use of a catalyst such as zinc chloride in an organic solvent like isopropanol . The reaction proceeds through the formation of an intermediate azide, which then undergoes cyclization to form the tetrazole ring.
Industrial production methods often employ microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to accelerate the cycloaddition reaction, resulting in higher efficiency and reduced reaction times .
Analyse Des Réactions Chimiques
1-Methyl-4,5-diphenyl-4,5-dihydro-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced tetrazole derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted tetrazole derivatives.
Common reagents used in these reactions include sodium azide, zinc chloride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Methyl-4,5-diphenyl-4,5-dihydro-1H-tetrazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Methyl-4,5-diphenyl-4,5-dihydro-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound can form complexes with metals due to its high electron density on the nitrogen atoms . This interaction can influence various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
1-Methyl-4,5-diphenyl-4,5-dihydro-1H-tetrazole can be compared with other similar compounds, such as:
1-Methyl-4,5-diphenyl-1H-imidazole: Similar in structure but with an imidazole ring instead of a tetrazole ring.
1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole: Contains a pyrazole ring and three phenyl groups.
2-Substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide: A derivative with additional functional groups.
The uniqueness of this compound lies in its tetrazole ring, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
51456-62-3 |
|---|---|
Formule moléculaire |
C14H14N4 |
Poids moléculaire |
238.29 g/mol |
Nom IUPAC |
1-methyl-4,5-diphenyl-5H-tetrazole |
InChI |
InChI=1S/C14H14N4/c1-17-14(12-8-4-2-5-9-12)18(16-15-17)13-10-6-3-7-11-13/h2-11,14H,1H3 |
Clé InChI |
BTBULWSURALHGO-UHFFFAOYSA-N |
SMILES canonique |
CN1C(N(N=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3xi)-5'-o-[(4-Methylphenyl)sulfonyl]adenosine](/img/structure/B14652581.png)
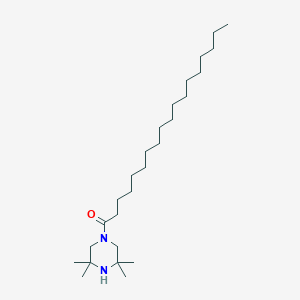
![2-[(1,3,3-Trimethyl-2-bicyclo[2.2.1]heptanyl)iminomethyl]phenol](/img/structure/B14652595.png)

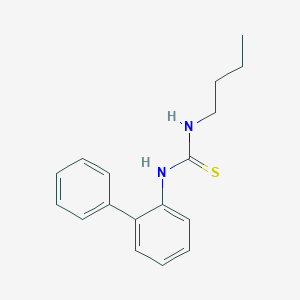
![(Cyclopenta-2,4-diene-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B14652607.png)
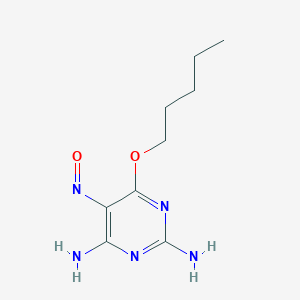
![1-Pentyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14652616.png)
![2,3-Pyrazinedicarbonitrile, 5-amino-6-[(2,3-dihydro-3-hydroxy-2-oxo-1H-indol-3-yl)amino]-](/img/structure/B14652619.png)
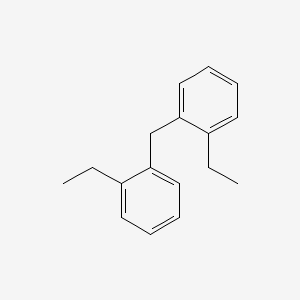
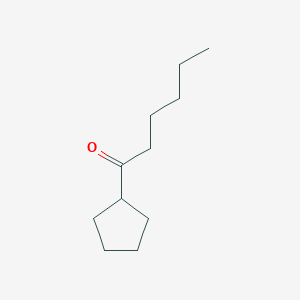
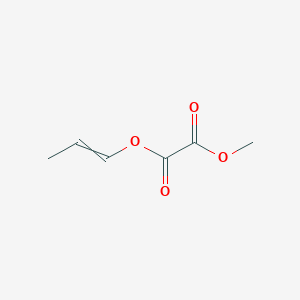

methanone](/img/structure/B14652672.png)
